N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. With a molecular formula of and a molecular weight of approximately 222.29 g/mol, this compound features a triazole ring, which is known for enhancing biological activity. The compound's unique structural characteristics contribute to its significance in various scientific fields.
The compound is classified under triazole derivatives, which are widely recognized for their diverse biological activities. Triazoles are often used in pharmaceuticals due to their ability to interact with biological targets, making them suitable candidates for drug development. The specific compound N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide is identified by the CAS number 2034254-17-4 and has been sourced from various chemical databases and suppliers .
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide typically involves several key steps:
The molecular structure of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide features:
The structural formula can be represented using SMILES notation as CC(C)C(Cn1nccn1)NC(=O)C1CC1
, indicating the arrangement of atoms within the molecule .
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide can undergo various chemical reactions:
These reactions are typically facilitated by reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction .
The mechanism of action for N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide primarily involves its interaction with specific biological targets. The triazole ring allows for:
Research indicates that similar compounds exhibit significant biological activities, particularly in antifungal and anticancer domains .
The physical properties of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide include:
Chemical properties include:
Further analyses may be required to determine specific boiling points, melting points, and density as these data were not available from current sources .
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]oxane-4-carboxamide has several potential applications in scientific research:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2